1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride

Übersicht

Beschreibung

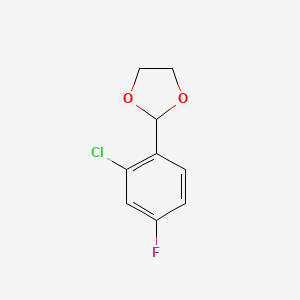

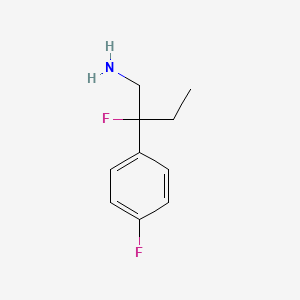

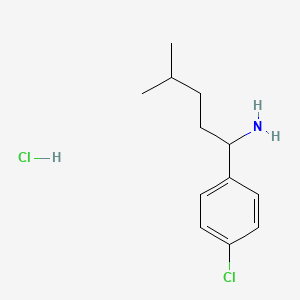

1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride (1-CPMPA-HCl) is an organic compound that is used in a variety of scientific research applications. It is a chiral compound which is synthesized from the reaction of 4-chlorophenylacetonitrile and 4-methylpentan-1-amine. It is widely used in the pharmaceutical and biomedical research fields due to its unique properties and its ability to act as a chiral ligand in asymmetric synthesis.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Derivatization

- 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride has been identified and characterized alongside other novel cathinone hydrochloride salts. Its properties have been extensively examined using a combination of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. The study highlighted the distinct spectroscopic signatures of the compound, especially diagnostic H-1 and C-13 signals from methyl, N-methyl, and carbonyl groups. Furthermore, this research delved into the application of thionation and amination reactions for the identification of selected cathinones, demonstrating the compound's relevance in forensic science and analytical chemistry (Nycz et al., 2016).

Conformational Studies

- A study on 1-amino-1-deoxy-D-pentitols and their hydrochlorides in deuterium oxide solution, which might be structurally or functionally related to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride, revealed their conformations using 250-MHz, 1 H-n.m.r. spectroscopy. The research indicated that some isomers adopt extended, planar, zigzag conformations while others have a nonplanar, “sickle” arrangement. This work provides a foundational understanding of the conformational dynamics of compounds structurally similar to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride, which could be crucial in understanding its reactivity and interactions (Blanc-Muesser et al., 1979).

Synthesis and Reactivity

- The compound has been implicated in the Stevens rearrangement process, a significant chemical transformation. A study investigating this rearrangement synthesized samples relevant to 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride and conducted extensive spectroscopic analysis (including IR, 1H NMR, 13C NMR, MS) to verify structural and stereochemical configurations. This research is crucial in understanding the chemical behavior and potential applications of 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride in synthetic organic chemistry (Bosch et al., 1981).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and is involved in various neurological disorders .

Mode of Action

1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The compound affects the histaminergic neuron signaling pathway in the brain . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, which play a role in maintaining wakefulness . This results in increased signaling of other neurotransmitters in the brain .

Result of Action

The molecular and cellular effects of 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride’s action include a reduction in the Epworth Sleepiness Scale (ESS) score and an increase in the mean sleep onset latency . Its therapeutic effectiveness was found to be comparable to that of modafinil .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride. For instance, exposure to excessive amounts of an allergen can trigger allergic reactions, which this compound can help mitigate . .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNBSBIMRCDLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.